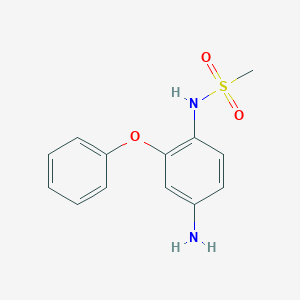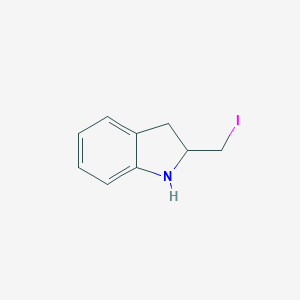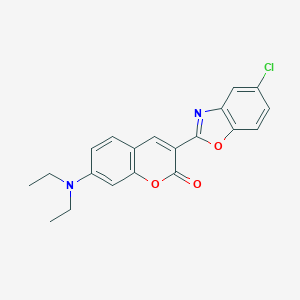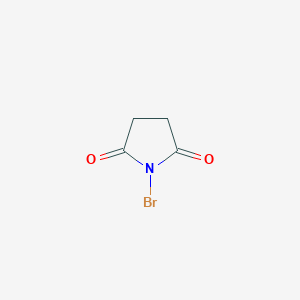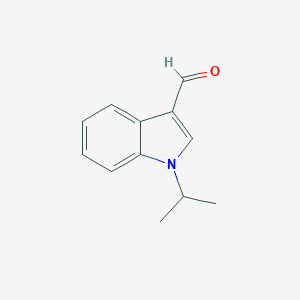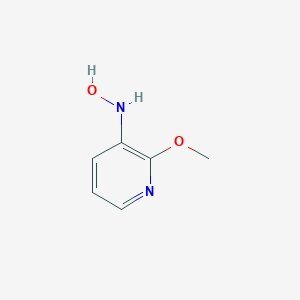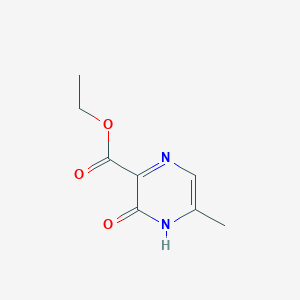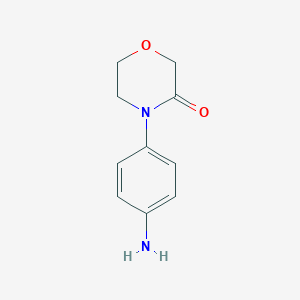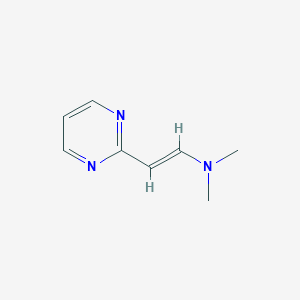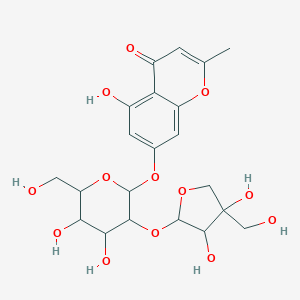
Schumanniofioside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schumanniofioside B is a natural product that belongs to the class of flavonoids. It is extracted from the roots of the plant Schumannia thollonii, which is found in the African rainforests. Schumanniofioside B has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Schumanniofioside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. Schumanniofioside B has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell growth and differentiation. Additionally, Schumanniofioside B has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemische Und Physiologische Effekte
Schumanniofioside B has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Schumanniofioside B has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Schumanniofioside B is that it is a natural product, which makes it a potentially safer alternative to synthetic drugs. It is also readily available from natural sources, which makes it easier to obtain for laboratory experiments. However, one of the limitations of Schumanniofioside B is that it is a complex molecule, which makes its synthesis challenging. In addition, its low solubility in water makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Schumanniofioside B. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of Schumanniofioside B, in order to make it more accessible for laboratory experiments.
Synthesemethoden
Schumanniofioside B is extracted from the roots of Schumannia thollonii. The extraction process involves grinding the roots into a fine powder and then subjecting it to solvent extraction. The extract is then purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Schumanniofioside B has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Schumanniofioside B has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
128396-16-7 |
|---|---|
Produktname |
Schumanniofioside B |
Molekularformel |
C21H26O13 |
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C21H26O13/c1-8-2-10(24)14-11(25)3-9(4-12(14)31-8)32-19-17(16(27)15(26)13(5-22)33-19)34-20-18(28)21(29,6-23)7-30-20/h2-4,13,15-20,22-23,25-29H,5-7H2,1H3 |
InChI-Schlüssel |
OGFNUFDEKOXFRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |
Synonyme |
2-methyl-5,7-dihydroxychromone 7-O-beta-glucopyranosyl(1-2)apiofuranoside schumanniofioside B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



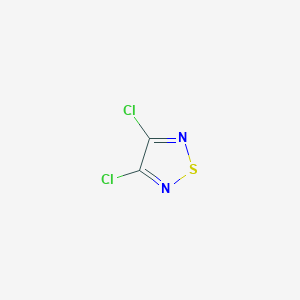
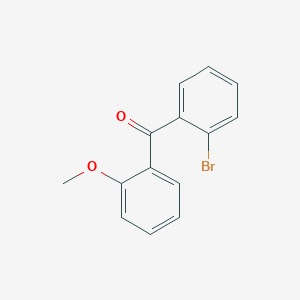

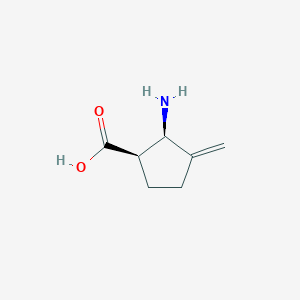
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
